Improved PI3Kδ Isoform Selectivity Relative to Idelalisib and Duvelisib
Umbralisib demonstrates enhanced selectivity for the PI3Kδ isoform compared with first-generation PI3Kδ inhibitors. In direct kinome profiling, umbralisib exhibits substantially reduced activity against the PI3Kγ isoform relative to duvelisib, and improved overall PI3Kδ selectivity compared to idelalisib [1]. Kd values from binding assays demonstrate >1000-fold selectivity for PI3Kδ over PI3Kα (>10,000 nM), PI3Kβ (>10,000 nM), and PI3Kγ (1400 nM) . This selectivity profile differs from duvelisib, which inhibits both PI3Kδ and PI3Kγ, and from copanlisib, which exhibits pan-PI3K inhibition including potent PI3Kα activity [1].
| Evidence Dimension | Kinase selectivity: PI3Kδ Kd versus PI3Kα/β/γ Kd values |
|---|---|
| Target Compound Data | PI3Kδ Kd = 6.2 nM; PI3Kα >10,000 nM; PI3Kβ >10,000 nM; PI3Kγ = 1400 nM |
| Comparator Or Baseline | Duvelisib: dual PI3Kδ/γ inhibitor with potent activity at both isoforms; Idelalisib: PI3Kδ-selective but with narrower selectivity window and higher incidence of immune-mediated toxicities |
| Quantified Difference | >1000-fold selectivity for PI3Kδ over PI3Kα/β; >225-fold selectivity over PI3Kγ; CK1ε inhibition (EC50 = 6.0 μM) absent in all comparators |
| Conditions | In vitro kinase binding assays (Kd determination) and cell-free enzymatic assays |
Why This Matters
The absence of PI3Kγ inhibition distinguishes umbralisib from duvelisib and is mechanistically linked to reduced pro-inflammatory cytokine induction and T-cell cytotoxicity, directly relevant to selecting the appropriate tool compound for immunomodulatory studies.
- [1] Skanland SS, Brown JR. PI3K inhibitors in hematology: When one door closes…. Clin Cancer Res. 2024;30(17):3667-3675. View Source
